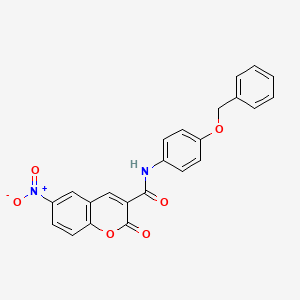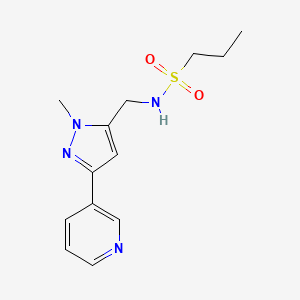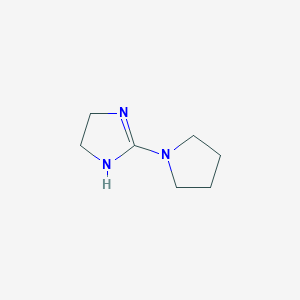
4-Chlor-N-(5-Chlorpyrimidin-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide, also known as 5-chloro-4-amino-N-(5-chloropyrimidin-2-yl)benzamide, is an organic compound with a chemical formula of C8H6Cl2N2O. It is a white crystalline solid that is soluble in water, methanol, and ethanol. It is used in a variety of scientific research applications, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Pyrimidinderivate, wie 4-Chlor-N-(5-Chlorpyrimidin-2-yl)benzamid, werden aufgrund ihrer hohen strukturellen Diversität in vielen therapeutischen Disziplinen eingesetzt . Es wird berichtet, dass sie eine breite Palette pharmakologischer Anwendungen aufweisen, darunter Antimetabolit (Antifolat), Antikrebsmittel, Antibakterielle, Antiallergika, Tyrosinkinase, antimikrobielle, Kalziumkanal-antagonistische, entzündungshemmende, analgetische, antihypertensive, Antileishmanien, Antituberkulostatische, Antikonvulsiva, Diuretika und Kaliumsparende bis hin zu antiaggressiven Aktivitäten .
Antikrebsaktivität
This compound und seine Analoga wurden auf ihre Antikrebsaktivität gegen verschiedene Krebszelllinien untersucht . Eines der Analoga, 4-Chlor-2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, zeigte eine signifikante Antikrebsaktivität gegen SNB-19, NCI-H460 und SNB-75 bei 10 µM .
Tubulin-Inhibitoren
Die Verbindungen wurden mittels Molekül-Docking-Studien gegen die aktive Stelle des Tubulin-Combretastatin-A4-Komplexes untersucht . Sie zeigten eine effiziente Bindung und könnten möglicherweise als Tubulin-Inhibitoren eingesetzt werden .
Synthetische Ansätze
Pyrimidinderivate werden bei der Synthese von von der FDA zugelassenen Medikamenten verwendet . Besondere Aufmerksamkeit gilt neuartigen synthetischen Methoden, die Moleküle mit verbesserter Arzneimittelähnlichkeit und ADME-Tox-Eigenschaften hervorbringen .
Antimikrobielle Aktivität
Es wurde berichtet, dass Pyrimidinderivate antimikrobielle Aktivität aufweisen . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.
Antifungal Aktivität
Neben ihrer antimikrobiellen Aktivität zeigen Pyrimidinderivate auch antifungale Aktivität . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Pilzinfektionen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Mode of Action
It’s known that benzamide derivatives can act aspotent antagonists against P2X7 receptors . These receptors are involved in several biological processes, including inflammation and pain sensation.
Biochemical Pathways
Based on its potential interaction with p2x7 receptors, it may influence thepurinergic signaling pathway , which is involved in a variety of cellular functions, including neurotransmission, muscle contraction, and inflammatory responses .
Result of Action
Similar compounds have been found to exhibitglucose-lowering effects . This suggests that 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide may have potential applications in the treatment of conditions like diabetes.
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives, which include 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, have a wide range of biological activities . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Cellular Effects
It is known that pyrimidine derivatives can have a wide range of effects on cells . For example, they can modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . They can also have antimicrobial, antifungal, and antiparasitic effects .
Molecular Mechanism
It is known that pyrimidine derivatives can interact with a wide range of biomolecules . For example, they can inhibit DNA topoisomerase II , and they can modulate the activity of various enzymes .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have a wide range of effects in animal models, depending on the dosage .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with a wide range of enzymes and cofactors .
Transport and Distribution
It is known that pyrimidine derivatives can interact with a wide range of transporters and binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles based on various signals and post-translational modifications .
Eigenschaften
IUPAC Name |
4-chloro-N-(5-chloropyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-3-1-7(2-4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWNWXVILBCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
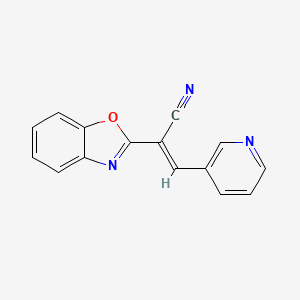
![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
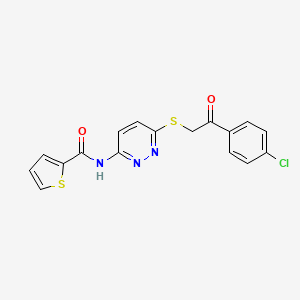
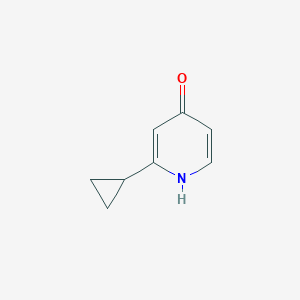
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)

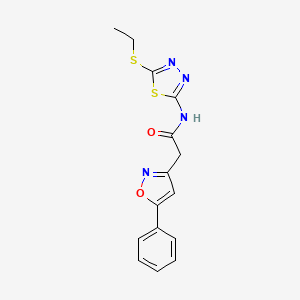
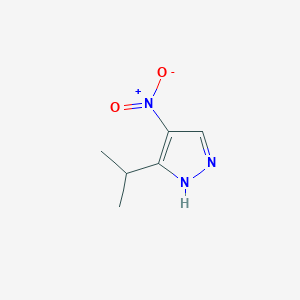
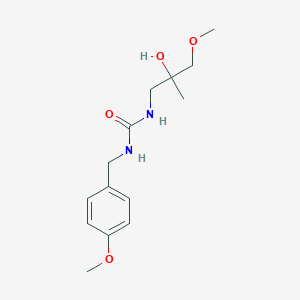
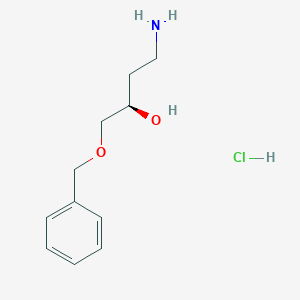
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
